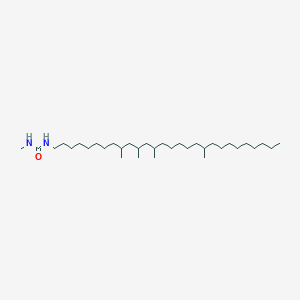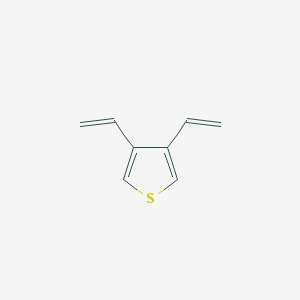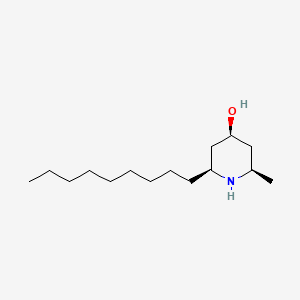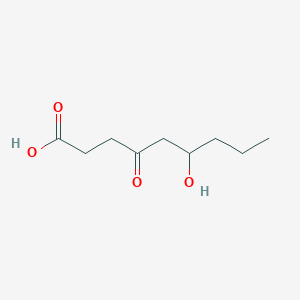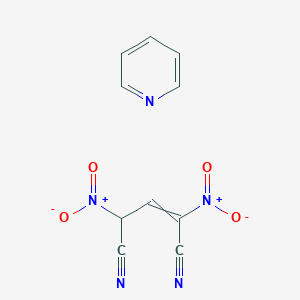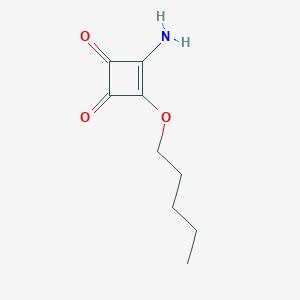![molecular formula C20H26OSi B14281175 tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane CAS No. 120727-59-5](/img/structure/B14281175.png)
tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane is an organosilicon compound that features a tert-butyl group, dimethyl groups, and a phenoxy group with a phenylethenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane typically involves the reaction of a phenoxy compound with a silane reagent under specific conditions. One common method is the hydrosilylation reaction, where a phenoxy compound reacts with a silane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize yield and purity. The product is then purified through distillation or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Phenylethyl-substituted silanes.
Substitution: Various substituted phenoxy silanes.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane has several applications in scientific research:
Biology: Investigated for its potential use in modifying biomolecules to enhance stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane involves its ability to form stable bonds with various substrates The silicon atom in the compound can form strong bonds with oxygen, carbon, and other elements, making it a versatile reagent in organic synthesis
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl(dimethyl)silane
- Phenoxy(dimethyl)silane
- tert-Butyl(phenoxy)silane
Uniqueness
tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane is unique due to the presence of both tert-butyl and phenylethenyl groups, which provide distinct steric and electronic properties. This combination allows for specific reactivity patterns and applications that are not possible with simpler silanes.
Eigenschaften
CAS-Nummer |
120727-59-5 |
|---|---|
Molekularformel |
C20H26OSi |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-[4-(1-phenylethenyl)phenoxy]silane |
InChI |
InChI=1S/C20H26OSi/c1-16(17-10-8-7-9-11-17)18-12-14-19(15-13-18)21-22(5,6)20(2,3)4/h7-15H,1H2,2-6H3 |
InChI-Schlüssel |
VMGRPSJZAQKKEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


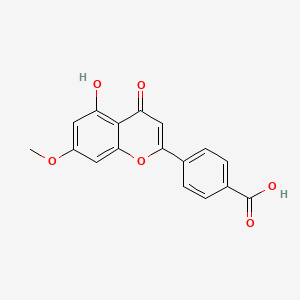
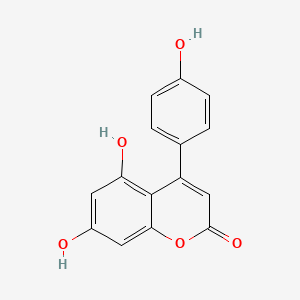

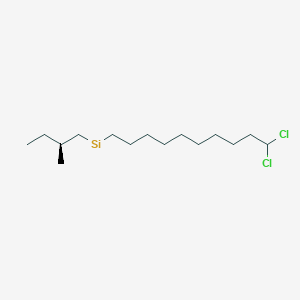
![2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281135.png)

